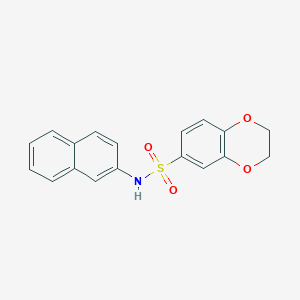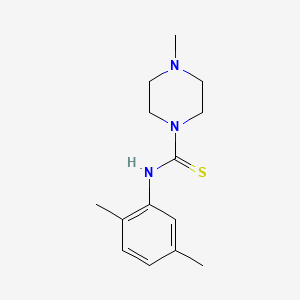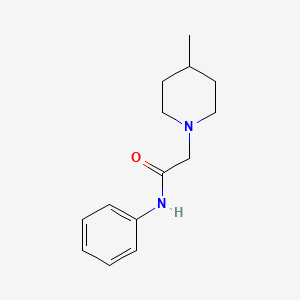![molecular formula C14H20ClNO2 B5810153 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of respiratory disorders.
Wirkmechanismus
Cloperastine acts as a selective antagonist of the histamine H1 receptor and the muscarinic M1 receptor. By blocking these receptors, it inhibits the release of inflammatory mediators and reduces airway hyperresponsiveness, leading to the suppression of cough and other respiratory symptoms.
Biochemical and Physiological Effects
Cloperastine has been shown to exhibit a number of biochemical and physiological effects. It inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, and reduces airway hyperresponsiveness. It also suppresses the cough reflex by acting on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Cloperastine has several advantages for lab experiments, including its well-defined mechanism of action, high selectivity for its target receptors, and low toxicity. However, its limited solubility in water and potential for interaction with other drugs may pose challenges in experimental design.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other respiratory disorders, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate its safety and efficacy in clinical settings.
Synthesemethoden
Cloperastine can be synthesized through a multistep process starting from 2-chloro-4,6-dimethylphenol. The first step involves the conversion of 2-chloro-4,6-dimethylphenol to 2-(2-chloro-4,6-dimethylphenoxy)ethylamine using ethylene oxide and sodium hydroxide. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine.
Wissenschaftliche Forschungsanwendungen
Cloperastine has been extensively studied for its potential therapeutic applications in respiratory disorders such as cough, asthma, and bronchitis. It has been shown to exhibit antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-12(2)14(13(15)10-11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGXWAATLFBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)


methanone](/img/structure/B5810125.png)


![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)
